N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide
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Overview
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they induce multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, this compound has been shown to bind to specific receptors on the cell surface, influencing signal transduction pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This, in turn, affects cellular metabolism and can result in altered cell growth, proliferation, and apoptosis . Studies have also shown that this compound can induce oxidative stress in certain cell types, leading to cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing their normal function . This inhibition can result in the disruption of cell signaling pathways and subsequent changes in gene expression. Additionally, this compound can interact with DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function and overall health . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound has been shown to inhibit certain metabolic enzymes, leading to changes in the levels of key metabolites . These interactions can affect overall cellular metabolism and contribute to the compound’s biological effects. Additionally, this compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Studies have shown that this compound can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s transport and distribution are also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method is the condensation reaction between thiophene-3-carboxylic acid and 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the coupling reactions necessary for the synthesis of complex thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine .
Scientific Research Applications
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.
Thiophene-3-carboxylic acid: A precursor in the synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide.
2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-13(16,6-10-2-4-17-7-10)9-14-12(15)11-3-5-18-8-11/h2-5,7-8,16H,6,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSENKGBNVRFXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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